molecular formula C16H18N2O4S B2744400 2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid CAS No. 1007980-93-9

2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid

Cat. No. B2744400
CAS RN: 1007980-93-9
M. Wt: 334.39
InChI Key: NWJFNOJMQJWNSR-FMIVXFBMSA-N
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Description

The compound is a derivative of acetic acid, with a complex side chain attached to the carbon atom of the acetic acid. The side chain includes a cyclohexyl group, a thiazole ring, and a furan ring, which are common structures in organic chemistry .


Molecular Structure Analysis

The compound contains several functional groups, including an ester group (part of the acetic acid), a thiazole ring, a furan ring, and an amine group. These groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present in the molecule suggest that it could participate in a variety of reactions. For example, the amine group could potentially undergo reactions with acids or with carbonyl compounds .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Compounds related to 2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid are synthesized for their potential applications in various fields, including as intermediates in the production of more complex molecules. For example, the synthesis of 10-aryl-, 10-aralkyl-, and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents represents a direct application of such heterocyclic compounds in medicinal chemistry (Liu, Shih, & Lee, 1993).

  • Nematicidal Activity : Another study focused on the synthesis of N-cyclohexylidene-N-phenylamines and their subsequent conversion to thiazolidineacetic acid derivatives, which were evaluated for nematicidal activity. This demonstrates the utility of these compounds in agricultural chemistry (Srinivas, Nagaraj, & Reddy, 2008).

Medicinal Chemistry and Pharmacology

  • Antioxidant and Enzyme Inhibition : Compounds derived from amino acid bearing Schiff base ligands, similar in structural complexity to the mentioned chemical, were synthesized and tested for their antioxidant properties and selective xanthine oxidase inhibitory activity. Such studies are crucial for developing new therapeutic agents for diseases related to oxidative stress and hyperuricemia (Ikram et al., 2015).

  • Antimicrobial Activity : Derivatives of thiazolidineacetic acids have been synthesized and evaluated for antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. This includes investigations into the antimicrobial activity of 1-[p{3′-(2′-Aryl-4-oxo-1′,3′-thiazolyl)}diphenyl]/[3′-(2′-aryl-4-oxo-1′,3′-thiazolyl)]-2-phenyl-4-cyclohexylidene imidazol-5-ones (Bishnoi, Srivastava, & Tripathi, 2006).

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry .

properties

IUPAC Name

2-cyclohexyl-2-[[(5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-14-12(9-11-7-4-8-22-11)23-16(18-14)17-13(15(20)21)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2,(H,20,21)(H,17,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJFNOJMQJWNSR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N=C2NC(=O)C(=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(C(=O)O)N=C2NC(=O)/C(=C\C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid

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